REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1>C1COCC1>[CH3:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]([CH2:3][CH2:4][C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=4)[OH:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
7-Methyl-imidazo [2,1-b]benzothiazole-3-carboxaldehyde
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Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N3C(S2)=NC=C3C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
reacted for 18 hours
|
Duration
|
18 h
|
Type
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CUSTOM
|
Details
|
reacted for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was decanted into cold 5% ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
precipitated 7-Methyl-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula K-4) (0.96 g)
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
An aliquot was crystallized from methylene chloride/ethanol solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(N3C(S2)=NC=C3C(O)CCC3=CC=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |